molecular formula C20H18O6 B579880 Erythrinin C CAS No. 63807-85-2

Erythrinin C

Cat. No.: B579880
CAS No.: 63807-85-2
M. Wt: 354.358
InChI Key: NNBVKGDFOQADTG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of Erythrinin C are not well-documented in the literature. As an isoflavone, it may interact with various enzymes, proteins, and other biomolecules. Isoflavones are known to have diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects

Cellular Effects

This compound has been reported to have strong cytotoxicity against lung adenocarcinoma and breast cancer cell lines It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound has been identified as a potential antagonist against dihydroorotate dehydrogenase (DHODH), a therapeutic target in Acute Myeloid Leukemia . It was found to have a binding energy of -11.395kcal/mol in computational docking and scoring analysis . This suggests that this compound may exert its effects at the molecular level through binding interactions with DHODH, potentially leading to enzyme inhibition or activation and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin C involves several steps, including the formation of the core structure through cyclization reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Pueraria peduncularis. extraction methods from the plant roots involve solvent extraction followed by purification processes such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Erythrinin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro compounds, and substituted phenyl derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Erythrinin C is part of the Erythrina genus, which includes several similar compounds such as:

  • Erythroidine
  • Erythramine
  • Erysodine
  • Erysopine
  • Erysocine
  • Erysovine

Uniqueness: this compound stands out due to its specific binding affinity to DHODH and its potent antioxidant properties. Unlike some other compounds in the Erythrina genus, this compound has shown significant potential in the treatment of acute myeloid leukemia, making it a unique and valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBVKGDFOQADTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Erythrinin C and where is it found?

A1: this compound is an isoflavonoid compound found naturally in several plant species. It was first isolated from the roots of Pueraria peduncularis [, ], a plant with traditional medicinal uses. It has also been identified in other species like Ficus nymphaefolia [], Erythrina caffra [], Erythrina arborescens [], Erythrina poeppigiana [], and Lupinus albus [].

Q2: What are the potential anti-cancer properties of this compound?

A2: Research suggests that this compound exhibits promising anti-tumor activity. In vitro studies have demonstrated its inhibitory effects on lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines []. Specifically, this compound showed significant inhibition (over 40%) against the A549 lung adenocarcinoma cell line and even more potent inhibition (over 47%) against the MCF-7 breast cancer cell line [].

Q3: How does this compound exert its anti-cancer effects?

A3: While the exact mechanism of action is still under investigation, computational studies propose that this compound might function as an antagonist of dihydroorotate dehydrogenase (DHODH) []. DHODH is an enzyme involved in pyrimidine biosynthesis, a pathway crucial for cell growth and proliferation. Inhibiting DHODH disrupts this pathway, potentially leading to anti-cancer effects, particularly in acute myeloid leukemia (AML) where DHODH is considered a therapeutic target [].

Q4: What is known about the structure of this compound?

A4: this compound is a dihydrofurano-isoflavone []. While the provided abstracts don't detail its exact molecular formula or weight, they emphasize the use of spectroscopic techniques like 1D and 2D NMR, and MS for its structural characterization [, , , , , ]. These techniques help elucidate the compound's structure by analyzing its interactions with electromagnetic radiation and determining its mass-to-charge ratio.

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